2-(4-Fluorophenyl)-4,5-dimethylthiazole
Overview
Description
2-(4-Fluorophenyl)-4,5-dimethylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and two methyl groups on the thiazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5-dimethylthiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the targets’ functions . For instance, some compounds can inhibit the activity of certain enzymes, while others can enhance the activity of specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation .
Pharmacokinetics
A study on similar compounds suggests that they exhibit good bioavailability . The pharmacokinetic properties of a compound can significantly impact its efficacy and safety profile.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-4,5-dimethylthiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, at high doses, it has been observed to cause toxicity and adverse effects such as liver damage . Threshold effects have also been noted, where a specific dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . For example, it may be transported into the mitochondria, where it can exert its effects on cellular respiration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5-dimethylthiazole typically involves the reaction of 4-fluoroaniline with α-bromoacetone in the presence of a base to form an intermediate, which then undergoes cyclization with sulfur to yield the desired thiazole compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)-4,5-dimethylthiazole include other thiazole derivatives such as:
- 2-(4-Chlorophenyl)-4,5-dimethylthiazole
- 2-(4-Bromophenyl)-4,5-dimethylthiazole
- 2-(4-Methylphenyl)-4,5-dimethylthiazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDDDJYBWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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